molecular formula C19H14O B14291960 1-Phenyl-1H-naphtho[2,1-b]pyran CAS No. 122591-15-5

1-Phenyl-1H-naphtho[2,1-b]pyran

Cat. No.: B14291960
CAS No.: 122591-15-5
M. Wt: 258.3 g/mol
InChI Key: WISRYVKLXIAHAU-UHFFFAOYSA-N
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Description

1-Phenyl-1H-naphtho[2,1-b]pyran is a chemical compound belonging to the naphthopyran family. These compounds are known for their unique photochromic properties, which allow them to change color upon exposure to light. This characteristic makes them valuable in various applications, including photochromic lenses and smart materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-naphtho[2,1-b]pyran can be synthesized through a one-pot multicomponent condensation reaction. This involves the reaction of β-naphthol, aldehydes, and β-oxobenzenepropane (dithioates) in the presence of a catalytic amount of boron trifluoride etherate (BF3.OEt2) under solvent-free conditions . Another method involves the cyclocondensation of 2-hydroxy-1-naphthaldehyde with various acids in the presence of dicyclohexylcarbodiimide (DCC) and dimethyl sulfoxide (DMSO) using microwaves .

Industrial Production Methods: Industrial production methods for this compound typically involve scalable, solvent-free, and catalytic processes to ensure high yield and purity. The use of microwave-assisted synthesis is also explored for its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-naphtho[2,1-b]pyran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted naphthopyrans, quinones, and reduced derivatives .

Mechanism of Action

The mechanism of action of 1-Phenyl-1H-naphtho[2,1-b]pyran involves its photochromic behavior. Upon exposure to ultraviolet (UV) light, the compound undergoes a ring-opening reaction to form intensely colored merocyanine dyes. This process is reversible, and the compound returns to its original form in the absence of light . The molecular targets and pathways involved include the aryl hydrocarbon receptor and cytochrome P450 enzymes .

Properties

CAS No.

122591-15-5

Molecular Formula

C19H14O

Molecular Weight

258.3 g/mol

IUPAC Name

1-phenyl-1H-benzo[f]chromene

InChI

InChI=1S/C19H14O/c1-2-6-14(7-3-1)17-12-13-20-18-11-10-15-8-4-5-9-16(15)19(17)18/h1-13,17H

InChI Key

WISRYVKLXIAHAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C=COC3=C2C4=CC=CC=C4C=C3

Origin of Product

United States

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